tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate
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Description
The compound tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is similar to the one you’re asking about. It has a molecular weight of 223.74 and is a solid at room temperature . Another related compound is tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate .
Synthesis Analysis
In the synthesis of Darunavir, a drug used for the treatment of motion sickness and vomiting in dogs, tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate (IMP-1), (2S,3S)-1,2-Epoxy-3- (Boc-amino)-4-phenylbutane (IMP-2) and (S)-tert-Butyl 4-chloro-3-oxo-1-phenylbutan-2-ylcarbamate (IMP-3) are generated as intermediates .Molecular Structure Analysis
The InChI code for tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is 1S/C10H21NO2.ClH/c1-6-7 (2)8 (11)9 (12)13-10 (3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 . For tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, the InChI code is 1S/C10H19NO3/c1-7-8 (12)5-6-11 (7)9 (13)14-10 (2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 .Safety and Hazards
For tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride, the safety information includes the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The same hazard statements apply to tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate .
properties
IUPAC Name |
tert-butyl 2-propan-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-8(2)10-9(6-7-13-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHROVQEXPHTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate |
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